Thioglycolic acid

Catalog No.
S535002
CAS No.
68-11-1
M.F
C2H4O2S
C2H4O2S
HSCH2COOH
M. Wt
92.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioglycolic acid

CAS Number

68-11-1

Product Name

Thioglycolic acid

IUPAC Name

2-sulfanylacetic acid

Molecular Formula

C2H4O2S
C2H4O2S
HSCH2COOH

Molecular Weight

92.12 g/mol

InChI

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)

InChI Key

CWERGRDVMFNCDR-UHFFFAOYSA-N

SMILES

C(C(=O)O)S

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Miscible with water
Miscible with chloroform, benzene and many other organic solvents
Miscible with ethanol, and ethyl ether; slightly soluble in chloroform
Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons.
Solubility in water: miscible
Miscible

Synonyms

2-mercaptoacetate, 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3), 2-mercaptoacetate, calcium salt (1:1), 2-mercaptoacetate, calcium salt (2:1), 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate, 2-mercaptoacetate, monoammonium salt, 2-mercaptoacetate, monopotassium salt, 2-mercaptoacetate, monosodium salt, 2-thioglycolic acid, ammonium thioglycolate, calcium thioglycolate, mercaptoacetic acid, sodium thioglycolate, sodium thioglycollate, thioglycolic acid

Canonical SMILES

C(C(=O)O)S

Description

The exact mass of the compound Thioglycolic acid is 91.9 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)10.86 mmiscible with watermiscible with chloroform, benzene and many other organic solventsmiscible with ethanol, and ethyl ether; slightly soluble in chloroformmiscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons.solubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Thioglycolates - Supplementary Records. It belongs to the ontological category of sulfur-containing carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

Protein and Material Characterization

  • Thioglycolysis: TGA's ability to cleave disulfide bonds makes it valuable in analyzing protein structures. Researchers employ thioglycolysis to break down disulfide bridges within proteins, allowing for further study of their individual subunits and overall structure.
  • Metal Chelation: Due to its functional groups, TGA can bind to specific metals. This characteristic allows scientists to use TGA in studying metal-protein interactions or even separating and purifying metals [].

Medical Research

  • Skin Lightening: Studies are investigating the use of TGA as a peeling agent for treating hyperpigmentation, particularly periorbital hyperchromia (dark circles). TGA's ability to chelate iron, a contributor to hyperpigmentation, is the basis for this research [].

Thioglycolic acid, also known as mercaptoacetic acid, is an organic compound with the chemical formula HSCH₂COOH. It is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten eggs. This compound contains both a thiol (mercaptan) and a carboxylic acid functional group, making it a unique member of the thiol family. Thioglycolic acid is highly soluble in water and polar organic solvents, and it is known for its reactivity as a reducing agent, especially at elevated pH levels .

  • Ionization: It can dissociate in aqueous solutions, with a first dissociation constant (pKa) of approximately 3.83, indicating it is significantly stronger than acetic acid (pKa 4.76). The dissociation can be represented as:
    HSCH2COOHHSCH2COO+H+\text{HSCH}_2\text{COOH}\rightleftharpoons \text{HSCH}_2\text{COO}^-+\text{H}^+
  • Oxidation: Thioglycolic acid can oxidize to form disulfides, specifically dithiodiglycolic acid:
    2HSCH2COOH+O[SCH2COOH]2+H2O2\text{HSCH}_2\text{COOH}+\text{O}\rightarrow [\text{SCH}_2\text{COOH}]_2+\text{H}_2\text{O}
  • Complex Formation: It forms stable complexes with various metal ions, such as iron and silver, which are useful in analytical chemistry for detecting these metals .

Thioglycolic acid can be synthesized through several methods:

  • Reaction of Chloroacetic Acid with Hydrosulfide: This method involves reacting sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium.

    ClCH2COOH+Na2S2O3HSCH2COOH+NaHSO4\text{ClCH}_2\text{COOH}+\text{Na}_2\text{S}_2\text{O}_3\rightarrow \text{HSCH}_2\text{COOH}+\text{NaHSO}_4
  • Bunte Salt Method: A Bunte salt is formed by reacting sodium thiosulfate with chloroacetic acid, which is then hydrolyzed to yield thioglycolic acid .
  • Thiocarbamate Reaction: Thiocarbamate can react with monochloroacetic acid to produce thioglycolic acid after hydrolysis .

Thioglycolic acid has a wide range of applications across different industries:

  • Cosmetics: It is commonly used in hair perming solutions and depilatory creams due to its ability to break down keratin.
  • Analytical Chemistry: Utilized as a reagent for detecting metal ions.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.
  • Industrial Uses: Employed in cleaning agents, rust removers, and as a stabilizer in polymer production .

Research indicates that thioglycolic acid interacts adversely with several substances:

  • Corrosive Nature: It is known to cause severe skin burns and eye damage upon contact. Inhalation can irritate respiratory tracts, leading to coughing or shortness of breath .
  • Reactivity with Oxidizers: Thioglycolic acid is incompatible with strong oxidizers and bases, which can lead to hazardous reactions such as the release of toxic hydrogen sulfide gas upon combustion .

Thioglycolic acid shares structural similarities with other compounds but maintains unique properties:

CompoundStructureUnique Features
MercaptoethanolHSCH₂CH₂OHUsed primarily as a reducing agent in biochemical applications.
CysteineHSCH₂CH(NH₂)COOHAn amino acid that plays critical roles in protein structure due to its thiol group.
Dithiothreitol(HSCH₂)₂C(=O)A stronger reducing agent used mainly in biochemistry for protein reduction.

Thioglycolic acid's combination of both thiol and carboxylic functionalities distinguishes it from these compounds, particularly in its application as a depilatory agent and hair treatment product .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue.
Liquid
Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH]
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a strong, disagreeable odor characteristic of mercaptans.
Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]

Color/Form

Colorless liquid
Clear, colorless liquid
Water-white liquid

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

91.99320054 g/mol

Monoisotopic Mass

91.99320054 g/mol

Boiling Point

248 °F at 20 mmHg (NTP, 1992)
120 °C at 20 mm Hg
120 °C
248 °F at 20 mmHg

Flash Point

235 °F (NTP, 1992)
126 °C, open cup
130 °C (Closed cup)
126 °C o.c.
235 °F
>230 °F

Heavy Atom Count

5

Vapor Density

3.18 (Air = 1)
Relative vapor density (air = 1): 3.2

Density

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink
1.3253 g/cu cm at 20 °C
Relative density (water = 1): 1.3
1.33
1.32

LogP

0.09 (LogP)
log Kow = 0.09
0.05

Odor

Strong, unpleasant odor
ODOR HAS CHARACTERISTIC OF SULFHYDRYL GROUPS
Strong, disagreeable odor characteristic of mercaptans [Note: Olfactory fatigue may occur after short exposures].
Pungent /Anhydrous/

Decomposition

When heated to decomp it emits toxic fumes of /sulfur oxides/.

Appearance

Solid powder

Melting Point

2.3 °F (NTP, 1992)
-16.5 °C
2.3 °F
2 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7857H94KHM

Related CAS

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3])
29820-13-1 (calcium salt[1:1])
34452-51-2 (mono-potassium salt)
367-51-1 (mono-hydrochloride salt)
5421-46-5 (mono-ammonium salt)
814-71-1 (calcium salt[2:1])

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Mercaptoacetic acid is a clear colorless liquid. It has a strong, unpleasant odor. It dissolves in water. It does not evaporate from soil or water surfaces. Mercaptoacetic acid is also known as thioglycolic acid. USE: Mercaptoacetic acid is used in hydraulic fracturing and used to stabilize vinyl. It is used to make other chemicals such as drugs and agricultural chemicals. Salts of mercaptoacetic acid are ingredients in hair removal products and hair waving solutions. EXPOSURE: Exposure to mercaptoacetic acid can happen as a result of using permanent wave hair products or hair removal products. Exposure can be through inhalation, skin absorption, accidental ingestion and skin or eye contact. Mercaptoacetic acid does not break down by the sun in air. It is not expected to evaporate from soil or water. Mercaptoacetic acid is broken down eventually by microorganisms. It can travel through soil. Mercaptoacetic acid does not build up in aquatic organisms. RISK: In humans, eye and skin irritation can occur when concentrations in air are above 1 ppm. Direct contact of eyes with diluted solutions of mercaptoacetic acid can cause excessive blood buildup, sharp pain, and corneal injury. Ingestion of mercaptoacetic acid produces spontaneous hemorrhaging and gastrointestinal and throat damage. Skin irritation has been reported in hair dressers exposed to mercaptoacetic acid-containing products. Skin problems have been rare in home use. In animals, signs of intoxication following skin application included weakness, gasping and convulsions. Deaths occurred in rats after ingesting doses of 125 mg/kg body weight. No obvious adverse effects were seen in rats breathing in high air concentrations (620 or 8200 ppm) for 7 hours during exposure or during a 2-week period after exposure. The potential for mercaptoacetic acid to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (1-7; SRC; 2014)

Vapor Pressure

10 mmHg at 64 °F (NIOSH, 2024)
0.08 [mmHg]
Vapor pressure: 0.02 kPa at 30 °C
8.68X10-2 mm Hg at 25 °C
Vapor pressure, kPa at 18 °C: 1.3
10 mmHg at 64 °F
(64 °F): 10 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively.

Other CAS

68-11-1

Absorption Distribution and Excretion

adioactivity was greatest in the small intestine and kidneys of a rat that was injected i.v. with 50 mg/kg of [(35)S]Thioglycolic Acid. Residual 35S blood concentrations at 0.5 to 7 hours after injection did not exceed 5.3% in rats dosed with 100 mg/kg of [(35)S]Thioglycolic Acid. Most of the radioactivity was excreted in the urine in the form of neutral sulfate 24 hours after 100 mg/kg of [(35)S]Thioglycolic Acid was administered to groups of rats via i.v. and i.p. injection. Similar results were noted after rabbits received 100 and 200 mg/kg doses of [(35)S]Thioglycolic Acid. Significant concentrations of dithioglycolate were detected in the urine of rabbits 24 hours after Thioglycolic Acid (100-150 mg/kg) was injected i.p.
A 30% to 40% dilution of a 25.0% solution (330 mg/kg) of [(35)S]Thioglycolic Acid applied to dorsal skin of rabbits was excreted within 5 hours.
The distribution of radioactivity in Holtzman rats (weights 200-250 g) and in an adult New Zealand rabbit (weight not stated) after i.v. injection of [(35)S]Thioglycolic Acid were investigated. One rat was injected i.v. with 50 mg/kg of the test substance and killed 1 hour later. Radioactivity was greatest in the small intestine and kidneys, less in the liver and stomach, and least in the brain, heart, lungs, spleen, testes, muscle, skin, and bone. The greatest content of 35S, 0.66% of the total administered, was detected in the feces. The authors suggested that this observation may have been due to contamination of the feces with urine missed during the rinsing of urine residue from the cage after collection. The distribution of (35)S in whole blood was evaluated in 6 rats injected i.v. with 100 mg/kg of the test substance and bled during periods of up to 7 hours. Residual (35)S blood concentrations during 0.5 to 7 hours after injection did not exceed 5.3% in any of the 6 animals. The distribution of [(35)S]Thioglycolic Acid in the blood was further investigated in the New Zealand rabbit, with emphasis on binding to the following serum protein fractions: a1-, a2-, b-, and g-globulins and albumin. The test substance (70 mg/kg) was injected i.v. Most of the radioactivity was bound to albumin. The extent of this uptake amounted to 0.14% at 20 minutes after injection and had diminished to 0.016% at 3 hours. The small amount of radioactivity detected in albumin might have been due to isotopic exchange.

Metabolism Metabolites

Small quantities of Thioglycolic Acid, as cysteine-thioglycolic acid mixed disulfide, have been identified in human urine via high-voltage paper electrophoresis.
The metabolism and excretion of [(35)S]Thioglycolic Acid was evaluated in male Holtzman rats (weight 200-250 g) and in adult male New Zealand rabbits (weights not stated). The test substance (100 mg/kg) was administered to 12 rats via i.v. injection and to 10 rats via intraperitoneal (i.p.) injection. Also, 2 rats were each given 75 mg/kg via i.p. injection. Animals injected i.v. (12 rats) comprised 1 group, and those injected i.p. (12 rats) comprised the other. Urine samples were collected 24 hours after injection, after which the administered (35)S was excreted, and excretion percentages were determined. The mean urine sulfate content for i.v. dosed rats was 82.3% + 1.6% and for i.p. dosed rats was 90.6% + 1.8%. Most of the radioactivity was excreted in the form of neutral sulfate. Two rabbits were injected i.p. with 100 mg/kg of the test substance, and 1 rabbit was injected i.p. with 200 mg/kg. Urine samples were collected 24 hours after injection. The mean urine sulfur content of the 3 rabbits was 88% of the administered dose. As was true for rats, most of the radioactivity was excreted in the form of neutral sulfate. Additionally, Thioglycolic Acid (100-150 mg/kg, no radioactivity) was administered to a group of 7 rabbits via i.p. injection. Significant concentrations of dithioglycolate (average concentration 28%) were detected in the urine at 24 hr after injection. Only negligible concentrations of Thioglycolate were detected.

Wikipedia

Thioglycolic_acid

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Reducing; Depilatory; Hair waving or straightening

Methods of Manufacturing

Industrially, mercaptoacetic acid is produced from chloroacetic acid or its salts and sodium or potassium hydrogen sulfide. Thiodiglycolic acid, dithiodiglycolic acid, and glycolic acid may be formed as side products. The mercaptoacetic acid is isolated from the acidified reaction mixture by extraction with organic solvents (ethers, alcohols, or chlorinated hydrocarbons) and purified by distillation. Both batch and continuous processes have been described in the patent literature as well as processes that operate under a partial pressure of hydrogen sulfide or carbon dioxide.
Prepd by the action of sodium sulfhydrate on sodium chloroacetate; by electrolysis of dithioglycollic acid (from sodium sulfide and sodium chloroacetate).
According to the Cosmetic, Toiletry, and Fragrance Association (CTFA), Thioglycolic Acid may be prepared via the reaction of sodium or potassium chloracetate with alkali metal hydrosulfide in aqueous medium. The reaction mixture is acidified and purified by organic extraction and vacuum distillation.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Acetic acid, 2-mercapto-: ACTIVE

Analytic Laboratory Methods

Mercaptoacetic acid is analyzed quantitatively by titration with iodine. Spectroscopic and chromatographic methods in industrial use include determination by HPTLC (high performance thin layer chromatography), analysis of cold-waving preparations by HPLC, and detection by gas chromatography.
Mercaptoacetic acid in hair waving & depilatory products was identified by thin-layer chromatography & quantitative determination by 4 gas chromatographic methods.
A high pressure liquid chromatographic method is described for the determination of thioglycolic acid in hair waving fluids and depilatories. Prior to chromatography the acid is converted into a yellow-colored nitrobenzooxadioazole (NBD) derivative to permit HPLC detection at 464 nm.
Thioglycolic Acid has been identified via the following methods: potentiometric titration with silver nitrate solution, thin-layer chromatography, highpressure liquid chromatography, reversed-phase ion-pair high-performance liquid chromatography, gas chromatography, and high-performance liquid chromatography.
For more Analytic Laboratory Methods (Complete) data for MERCAPTOACETIC ACID (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: -20 °C

Interactions

Quantum dots (QDs) are a novel class of inorganic fluorophores which are gaining widespread recognition as a result of their exceptional photophysical properties and their applications as a biomarker and in molecular biomedical imaging. The aim of this study was to evaluate the in vivo genotoxicity in mice exposed to CdSe quantum dots of average size 5.0 +/- 0.2 nm and CdSe doped with 1% cobalt ions of similar size. The quantum dots are surface modified using mercaptoacetic acid (MAA) in order to be biocompatible and water-soluble. The MAA-QDs were given to the mice orally at doses of 500, 1000, and 2000 mg/kg by weight of MAA-QDs. Bone marrow and liver samples were collected after two and seven days of treatment. The results indicated that after two days of treatment, the high dose of doped MAA-QDs was significantly able to induce DNA damage, formation of micronuclei (MNs), and generation of DNA adduct (8-hydroxy-2-deoxyguanosine, 8-OHdG). However, increasing DNA damage and the frequency of MNs formation as well as the generation of DNA adducts were observed with both the undoped MAA-QDs (2000 mg/kg) and doped MAA-QDs (1000 and 2000 mg/kg) after seven days of treatment. The results of /this/ study indicate that exposure to high doses of pure MAA-QDs or MAA-QDs doped with cobalt has the potential to cause indirect in vivo genetic damage, which may be attributed to free radical-induced oxidative stress in mice. /CdSe quantum dots surface modified with mercaptoacetic acid/

Stability Shelf Life

Stable under recommended storage conditions.
Readily oxidized by air.
At room temperature, concentrations over approximately 70% in water tend to form 1-2% thioglycolides per month, which hydrolyze to the original free compound when made acid or alkaline. The 70% solution oxidizes in air, but is stable at room temperature when tightly closed. Thioglycolate salts may also lose purity on storage. The exclusion of air does not materially improve stability.

Dates

Modify: 2023-08-15
1: Alkilany AM, Abulateefeh SR, Mills KK, Yaseen AI, Hamaly MA, Alkhatib HS, Aiedeh KM, Stone JW. Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants. Langmuir. 2014 Nov 25;30(46):13799-808. doi: 10.1021/la504000v. Epub 2014 Nov 12. PubMed PMID: 25356538.
2: Wageh S, Maize M, Donia AM, Al-Ghamdi AA, Umar A. Synthesis and Characterization of Mercaptoacetic Acid Capped Cadmium Sulphide Quantum Dots. J Nanosci Nanotechnol. 2015 Dec;15(12):9861-7. PubMed PMID: 26682425.
3: Tang W, Fan J, He Y, Huang B, Liu H, Pang D, Xie Z. The cadmium-mercaptoacetic acid complex contributes to the genotoxicity of mercaptoacetic acid-coated CdSe-core quantum dots. Int J Nanomedicine. 2012;7:2631-40. doi: 10.2147/IJN.S32029. Epub 2012 May 24. PubMed PMID: 22679373; PubMed Central PMCID: PMC3368512.
4: Wageh S, Higazy AA, Al-Ghamdi AA, Hassouna AS. Effect of environment on the preparation of CdSe quantum dots capped with mercaptoacetic acid. J Nanosci Nanotechnol. 2014 Aug;14(8):6442-51. PubMed PMID: 25936134.
5: Lai JY. Biodegradable in situ gelling delivery systems containing pilocarpine as new antiglaucoma formulations: effect of a mercaptoacetic acid/N-isopropylacrylamide molar ratio. Drug Des Devel Ther. 2013 Oct 24;7:1273-85. doi: 10.2147/DDDT.S53759. eCollection 2013. PubMed PMID: 24187486; PubMed Central PMCID: PMC3810330.
6: Ren J, Yu Y, Dai F, Meng M, Zhang J, Zheng L, Hu T. Domain-confined catalytic soot combustion over Co3O4 anchored on a TiO2 nanotube array catalyst prepared by mercaptoacetic acid induced surface-grafting. Nanoscale. 2013 Dec 21;5(24):12144-9. doi: 10.1039/c3nr03757f. PubMed PMID: 24177172.
7: Payne DJ, Bateson JH, Gasson BC, Proctor D, Khushi T, Farmer TH, Tolson DA, Bell D, Skett PW, Marshall AC, Reid R, Ghosez L, Combret Y, Marchand-Brynaert J. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives. Antimicrob Agents Chemother. 1997 Jan;41(1):135-40. PubMed PMID: 8980769; PubMed Central PMCID: PMC163674.
8: Castro JL, López-Ramírez MR, Centeno SP, Otero JC. Adsorption of mercaptoacetic acid on a colloidal silver surface as investigated by Raman spectroscopy. Biopolymers. 2004 May-Jun 5;74(1-2):141-5. PubMed PMID: 15137112.
9: Acar HY, Celebi S, Serttunali NI, Lieberwirth I. Development of highly stable and luminescent aqueous CdS quantum dots with the poly(acrylic acid)/mercaptoacetic acid binary coating system. J Nanosci Nanotechnol. 2009 May;9(5):2820-9. PubMed PMID: 19452936.
10: Kaale E, Leonard S, Van Schepdael A, Roets E, Hoogmartens J. Capillary electrophoresis analysis of gentamicin sulphate with UV detection after pre-capillary derivatization with 1,2-phthalic dicarboxaldehyde and mercaptoacetic acid. J Chromatogr A. 2000 Oct 20;895(1-2):67-79. PubMed PMID: 11105849.
11: GAWRON O, CHESLOCK KE. The activation of papain by arylamides of mercaptoacetic acid. Arch Biochem Biophys. 1951 Nov;34(1):38-49. PubMed PMID: 14904031.
12: DOTZAUER G, KEDING G. [Transformation of hemoglobin into porphyrin with mercaptoacetic acid]. Dtsch Z Gesamte Gerichtl Med. 1955;44(4-5):550-4. German. PubMed PMID: 13330480.
13: Miao Y, Yang P, Zhao J, Du Y, He H, Liu Y. Photodegradation of Mercaptopropionic Acid- and Thioglycollic Acid-Capped CdTe Quantum Dots in Buffer Solutions. J Nanosci Nanotechnol. 2015 Jun;15(6):4462-9. PubMed PMID: 26369066.
14: KLOTZSCHE C. [Adrenal cortical hyperplasia due to mercaptoacetic acid used in permanent wave]. Arch Toxikol. 1954;15(2):130-5. German. PubMed PMID: 13218689.
15: Bolognese A, Correale G, Manfra M, Lavecchia A, Novellino E, Barone V. Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Org Biomol Chem. 2004 Oct 7;2(19):2809-13. Epub 2004 Sep 3. PubMed PMID: 15455154.
16: Ulusoy N, Gürsoy A, Otük G. Synthesis and antimicrobial activity of some 1,2,4-triazole-3-mercaptoacetic acid derivatives. Farmaco. 2001 Dec;56(12):947-52. PubMed PMID: 11829115.
17: VERKHOVTSEVA TP, LEVITOV MM. [ENZYMATIC CONVERSION OF MERCAPTOACETIC ACID AMINO DERIVATIVES IN THE BIOSYNTHESIS OF PENICILLIN]. Antibiotiki. 1964 Jul;9:583-7. Russian. PubMed PMID: 14232872.
18: Liu XL, Shi Y, Kang JS, Oelschlaeger P, Yang KW. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. ACS Med Chem Lett. 2015 Apr 23;6(6):660-4. doi: 10.1021/acsmedchemlett.5b00098. eCollection 2015 Jun 11. PubMed PMID: 26101570; PubMed Central PMCID: PMC4468392.
19: Maltas E, Ertekin B. Binding of actin to thioglycolic acid modified superparamagnetic nanoparticles for antibody conjugation. Int J Biol Macromol. 2015 Jan;72:984-9. doi: 10.1016/j.ijbiomac.2014.10.006. Epub 2014 Oct 17. PubMed PMID: 25451750.
20: Yadav S, Ahuja M, Kumar A, Kaur H. Gellan-thioglycolic acid conjugate: synthesis, characterization and evaluation as mucoadhesive polymer. Carbohydr Polym. 2014 Jan;99:601-7. doi: 10.1016/j.carbpol.2013.08.068. Epub 2013 Aug 31. PubMed PMID: 24274549.

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